molecular formula C22H21N5O3 B11028223 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

Cat. No.: B11028223
M. Wt: 403.4 g/mol
InChI Key: RCENLIGHWOJWBF-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a complex organic compound that features both phthalazinone and quinazolinone moieties These structural motifs are known for their biological activities and are often found in pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the phthalazinone and quinazolinone intermediates separately, followed by their coupling through an acetamide linkage.

    Phthalazinone Intermediate: The phthalazinone ring can be synthesized via the cyclization of hydrazine derivatives with phthalic anhydride under acidic conditions.

    Quinazolinone Intermediate: The quinazolinone ring is often prepared by the condensation of anthranilic acid with isobutylamine, followed by cyclization with formic acid.

    Coupling Reaction: The final step involves the coupling of the phthalazinone and quinazolinone intermediates using acetic anhydride as a coupling agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the phthalazinone ring can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the quinazolinone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide linkage can undergo nucleophilic substitution reactions with amines or alcohols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for anti-cancer and anti-inflammatory therapies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphthalazin-1-yl)-1-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]ethan-1-one
  • 3-nitro-5-amino-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is unique due to its dual structural motifs of phthalazinone and quinazolinone, which confer a combination of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C22H21N5O3/c1-13(2)11-27-12-23-18-8-7-14(9-17(18)22(27)30)24-20(28)10-19-15-5-3-4-6-16(15)21(29)26-25-19/h3-9,12-13H,10-11H2,1-2H3,(H,24,28)(H,26,29)

InChI Key

RCENLIGHWOJWBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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